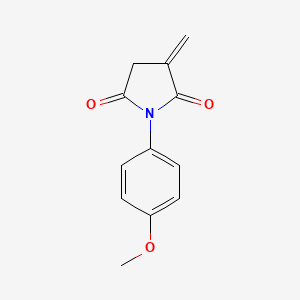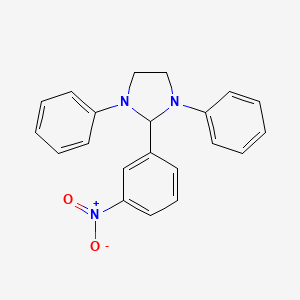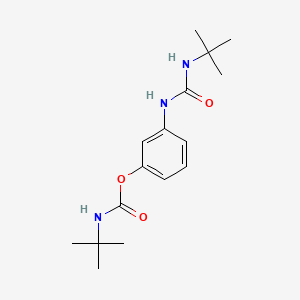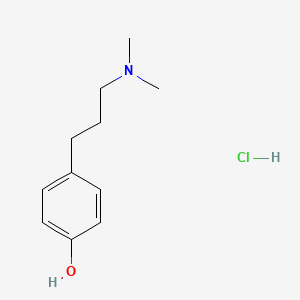
Methyl 6-sulfanylidene-1,6-dihydropyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-sulfanylidene-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C7H7NO2S and a molecular weight of 169.2 g/mol. This compound belongs to the class of dihydropyridines, which are known for their diverse biological activities and applications in various fields of science and industry.
准备方法
The synthesis of Methyl 6-sulfanylidene-1,6-dihydropyridine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a pyridine derivative with a sulfur-containing reagent in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and high efficiency while minimizing waste and environmental impact.
化学反应分析
Methyl 6-sulfanylidene-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and aryl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Methyl 6-sulfanylidene-1,6-dihydropyridine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl 6-sulfanylidene-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. As a dihydropyridine derivative, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and reduced blood pressure, making it potentially useful in the treatment of hypertension and other cardiovascular conditions .
相似化合物的比较
Methyl 6-sulfanylidene-1,6-dihydropyridine-2-carboxylate can be compared with other dihydropyridine derivatives, such as nifedipine, nicardipine, and amlodipine. These compounds share similar mechanisms of action as calcium channel blockers but differ in their specific chemical structures and pharmacological properties. The uniqueness of this compound lies in its sulfur-containing moiety, which may confer distinct biological activities and chemical reactivity .
Similar compounds include:
属性
CAS 编号 |
74470-35-2 |
|---|---|
分子式 |
C7H7NO2S |
分子量 |
169.2 g/mol |
IUPAC 名称 |
methyl 6-sulfanylidene-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H7NO2S/c1-10-7(9)5-3-2-4-6(11)8-5/h2-4H,1H3,(H,8,11) |
InChI 键 |
SRVBCPSQQSBLJP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC(=S)N1 |
规范 SMILES |
COC(=O)C1=CC=CC(=S)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



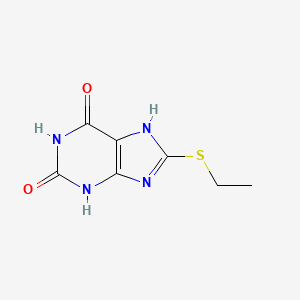
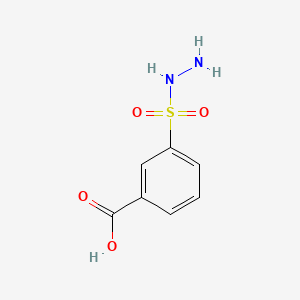
![Pyridine, 2,6-bis[(diphenylphosphino)methyl]-](/img/structure/B3056743.png)
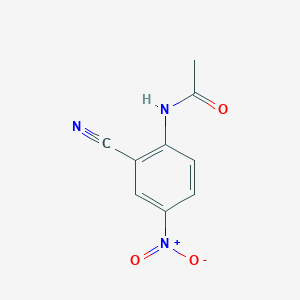
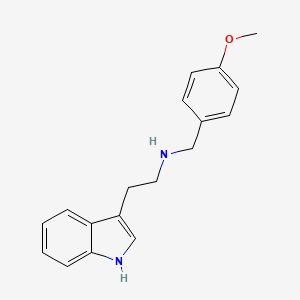
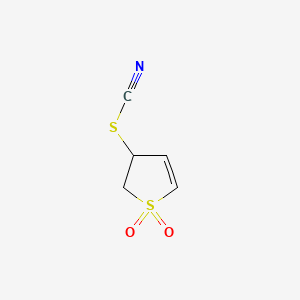
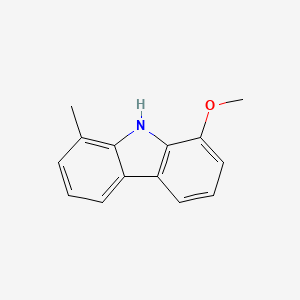
![1,5-Dimethyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B3056750.png)
